molecular formula C18H14O6 B190864 Cuneatin methyl ether CAS No. 4253-00-3

Cuneatin methyl ether

Cat. No. B190864
CAS RN: 4253-00-3
M. Wt: 326.3 g/mol
InChI Key: MSPWKPQQHHCXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cuneatin methyl ether is a natural compound that is derived from the roots of the plant Cynanchum bungei. It is a type of flavonoid that has been found to have several potential applications in scientific research. In

Scientific Research Applications

1. Metabolism and Conversion into Vitamin A

  • Metabolism in Rats : Retinyl methyl ether, a compound related to Cuneatin methyl ether, has been studied for its metabolism in rats. It was found to convert into vitamin A in vitamin A-deficient rats through various administration routes, notably intramuscular, which appeared to be most efficient for conversion and storage. This research indicates its potential role in vitamin A metabolism and fundamental understanding of vitamin A conversion (Narindrasorasak, Pimpa, & Lakshmanan, 1971).

2. Pharmacological Activities in Plants

  • Pharmacological Properties : The methanolic extract of Euphorbia cuneata Vahl, which potentially contains Cuneatin methyl ether, was tested for its pharmacological properties, including antioxidant, antibacterial, cytotoxic, and anti-inflammatory activities. This study highlights the potential of E. cuneata as a natural source of bioactive constituents with health benefits (Soliman et al., 2021).

3. Antioxidative and Anticancer Activities

  • Protection Against Oxidative Stress : Quercetin 3-O-methyl ether (Q3), closely related to Cuneatin methyl ether, was investigated for its role in protecting cells from oxidative stress. The study on mouse liver cells revealed that Q3 significantly suppressed apoptosis and mitochondrial dysfunction induced by oxidative stress, suggesting its potential as an antioxidant for hepatocytes (Tseng et al., 2012).

properties

CAS RN

4253-00-3

Product Name

Cuneatin methyl ether

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3

InChI Key

MSPWKPQQHHCXLR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4

Other CAS RN

4253-00-3

synonyms

7,2′-Dimethoxy-4′ 5′-methylenedioxyisoflavone;  7-Methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-1-benzopyran-4-one;  Cuneatin methyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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